molecular formula C13H12N4O4S B2751083 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 905694-20-4

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B2751083
CAS No.: 905694-20-4
M. Wt: 320.32
InChI Key: GJEOBSVJNZCPHE-UHFFFAOYSA-N
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Description

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties

Preparation Methods

The synthesis of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves several steps. One common method includes the reaction of 6-methyl-2-oxo-1H-pyrimidine-4-thiol with 4-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents, catalysts, or reaction temperatures.

Chemical Reactions Analysis

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . The compound may also interact with proteins involved in the endoplasmic reticulum stress pathway and apoptosis, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar compounds to 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide include other pyrimidine derivatives such as:

The uniqueness of this compound lies in its combined anti-inflammatory and neuroprotective effects, making it a promising candidate for further research in the treatment of neurodegenerative diseases.

Properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-8-6-12(16-13(19)14-8)22-7-11(18)15-9-2-4-10(5-3-9)17(20)21/h2-6H,7H2,1H3,(H,15,18)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEOBSVJNZCPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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